Cas no 2228531-08-4 (3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol)

3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol
- 2228531-08-4
- EN300-1991752
- 3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol
-
- インチ: 1S/C10H12ClNO2/c11-8-3-1-2-7(9(8)13)4-10(14)5-12-6-10/h1-3,12-14H,4-6H2
- InChIKey: GDMXGOQBJLHMRI-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1O)CC1(CNC1)O
計算された属性
- 精确分子量: 213.0556563g/mol
- 同位素质量: 213.0556563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5Ų
- XLogP3: 1
3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991752-0.1g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1991752-0.25g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1991752-5.0g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1991752-0.05g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1991752-1.0g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1991752-5g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 5g |
$3520.0 | 2023-09-16 | ||
Enamine | EN300-1991752-1g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1991752-10.0g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1991752-0.5g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1991752-2.5g |
3-[(3-chloro-2-hydroxyphenyl)methyl]azetidin-3-ol |
2228531-08-4 | 2.5g |
$2379.0 | 2023-09-16 |
3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-olに関する追加情報
3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol: A Comprehensive Overview
The compound CAS No 2228531-08-4, also known as 3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a azetidine ring with a substituted phenolic group. The azetidine ring, a four-membered cyclic ether, is a key feature of this molecule, contributing to its potential as a bioactive agent.
Recent studies have highlighted the importance of azetidine derivatives in drug discovery, particularly in the development of new antibiotics and antiviral agents. The presence of the chlorine atom at the 3-position of the phenolic ring adds to the compound's complexity and potential reactivity. This substitution pattern is thought to influence the molecule's ability to interact with biological targets, such as enzymes or receptors, making it a promising candidate for further investigation.
The synthesis of CAS No 2228531-08-4 involves a multi-step process that typically begins with the preparation of the azetidine ring. One common approach is the cyclization of an amino alcohol derivative under specific conditions, such as acid catalysis or microwave-assisted synthesis. The introduction of the phenolic group is often achieved through nucleophilic aromatic substitution or coupling reactions, depending on the desired regiochemistry.
One of the most exciting aspects of this compound is its potential application in medicinal chemistry. Researchers have explored its ability to inhibit various enzymes, including kinases and proteases, which are key targets in the treatment of diseases such as cancer and neurodegenerative disorders. For instance, recent studies have demonstrated that CAS No 2228531-08-4 exhibits moderate inhibitory activity against certain kinase enzymes, suggesting its potential as a lead compound for drug development.
In addition to its enzymatic activity, this compound has also been investigated for its antioxidant properties. The phenolic group in CAS No 2228531-08-4 is known to contribute to antioxidant activity by neutralizing free radicals and reducing oxidative stress. This property makes it a candidate for applications in nutraceuticals and cosmeceuticals, where antioxidants are highly sought after.
The structural uniqueness of CAS No 2228531-08-4 also lends itself to further chemical modifications. By altering substituents on the phenolic ring or modifying the azetidine ring, researchers can potentially enhance the compound's bioactivity or improve its pharmacokinetic properties. For example, substituting the chlorine atom with other halogens or electron-donating groups could lead to derivatives with improved solubility or selectivity.
From an analytical standpoint, this compound can be characterized using a variety of techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide valuable insights into its molecular structure and purity. Furthermore, computational chemistry tools such as molecular docking and quantum mechanics calculations can be employed to predict its binding affinity to biological targets and optimize its design.
In conclusion, CAS No 2228531-08-4, or 3-(3-chloro-2-hydroxyphenyl)methylazetidin-3-ol, represents a compelling molecule with diverse applications in chemistry and biology. Its unique structure, coupled with promising bioactivity profiles, positions it as a valuable tool for researchers in various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic research and industrial applications.
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